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This guide provides an objective comparison of the clinical validation of imidazole propionate

(ImP) as a biomarker for subclinical atherosclerosis against established markers, supported by

experimental data from key patient cohorts. While the initial topic specified imidazolelactic acid,

current clinical research prominently features imidazole propionate, a closely related gut

microbial metabolite of histidine, as a key molecule in cardiometabolic diseases. This document

will focus on ImP, while also clarifying its metabolic relationship with imidazolelactic acid.

Executive Summary
Recent large-scale clinical studies have identified the gut microbiota-derived metabolite,

imidazole propionate (ImP), as a potential biomarker for early-stage, subclinical

atherosclerosis.[1][2][3] Elevated plasma levels of ImP have been associated with the presence

and extent of atherosclerotic plaques in asymptomatic individuals, independent of traditional

risk factors.[1][2] Mechanistic studies have further revealed that ImP can act as a causal agent

in the development of atherosclerosis by activating a pro-inflammatory signaling pathway. This

guide synthesizes the findings from major patient cohort studies, details the experimental

methodologies, and compares the performance of ImP with conventional biomarkers.
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The following table summarizes the performance of imidazole propionate (ImP) in

discriminating the presence of subclinical atherosclerosis compared to and in combination with

standard biomarkers, high-sensitivity C-reactive protein (hs-CRP) and low-density lipoprotein

cholesterol (LDL-C), in two major asymptomatic patient cohorts: PESA (Progression of Early

Subclinical Atherosclerosis) and IGT (Impaired Glucose Tolerance).
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Biomarker(
s)

Patient
Cohort

No. of
Participants

Performanc
e Metric
(AUC)

95%
Confidence
Interval

Key Finding

LDL-C PESA 400 0.533 0.488 - 0.590

Limited

discriminatory

power on its

own.

ImP + LDL-C PESA 400 0.591 0.524 - 0.639

ImP

significantly

improves the

diagnostic

value of LDL-

C.[1]

hs-CRP PESA 400 0.511 0.501 - 0.532

Limited

discriminatory

power on its

own.

ImP + hs-

CRP
PESA 400 0.588 0.525 - 0.651

ImP

significantly

improves the

diagnostic

value of hs-

CRP.[1]

LDL-C IGT >1,800 0.536 0.508 - 0.565

Limited

discriminatory

power on its

own.

ImP + LDL-C IGT >1,800 0.565 0.535 - 0.590

ImP provides

a modest but

significant

improvement

over LDL-C.

[1]
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hs-CRP IGT >1,800 0.530 0.10 - 0.552

Limited

discriminatory

power on its

own.

ImP + hs-

CRP
IGT >1,800 0.559 0.530 - 0.584

ImP provides

a modest but

significant

improvement

over hs-CRP.

[1]

AUC: Area Under the Receiver Operating Characteristic Curve. An AUC of 0.5 indicates no

discrimination, while an AUC of 1.0 indicates perfect discrimination.

Experimental Protocols
Patient Cohort Descriptions

PESA (Progression of Early Subclinical Atherosclerosis) Study: A prospective cohort study of

over 4,000 asymptomatic, middle-aged (40-54 years) employees of the Santander Bank in

Madrid, Spain. The study is designed to identify new imaging and biological factors

associated with the presence and progression of early-stage atherosclerosis. Participants

underwent extensive non-invasive imaging to detect subclinical atherosclerosis in the

carotid, abdominal aortic, and iliofemoral arteries, as well as coronary artery calcification

scoring.[2]

IGT (Impaired Glucose Tolerance) Cohort: A cohort of over 1,800 individuals with impaired

glucose tolerance, who are at a higher risk for developing type 2 diabetes and cardiovascular

disease. This cohort allows for the investigation of metabolic biomarkers in a population with

an adverse cardiometabolic profile.[2]

Quantification of Imidazole Propionate in Human Plasma
The quantification of ImP in plasma samples from the PESA and IGT cohorts was performed

using a targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC12408353/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12554895/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12554895/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b084035?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation: Plasma samples were stored at -80°C until analysis. For analysis,

proteins were precipitated from the plasma using a solvent such as methanol or acetonitrile.

The supernatant containing the metabolites was then separated.

LC-MS/MS Analysis: The analysis was carried out on a high-performance liquid

chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

Chromatographic Separation: A C18 reversed-phase column was used to separate ImP

from other plasma components. A gradient elution with a mobile phase consisting of water

with formic acid and acetonitrile with formic acid was employed.

Mass Spectrometry Detection: The mass spectrometer was operated in positive ion mode

using multiple reaction monitoring (MRM) to specifically detect and quantify ImP and its

stable isotope-labeled internal standard.

Data Analysis: The concentration of ImP in the plasma samples was determined by

comparing the peak area ratio of the analyte to the internal standard against a calibration

curve prepared with known concentrations of ImP.

Signaling Pathways and Experimental Workflows
Metabolic Pathway of Histidine to Imidazole Propionate
Imidazole propionate is a microbial metabolite derived from the essential amino acid histidine.

The conversion primarily occurs in the gut, where gut bacteria metabolize dietary histidine. The

key enzymes involved are histidine ammonia-lyase (HAL) and urocanate reductase.

Imidazolelactic acid is another metabolite in the broader histidine metabolism pathway.
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Caption: Metabolic pathway of dietary histidine to imidazole propionate by gut microbiota.

Imidazole Propionate Signaling Pathway in
Atherosclerosis
Imidazole propionate has been shown to promote atherosclerosis by activating a pro-

inflammatory signaling cascade in myeloid cells, such as macrophages. This pathway involves

the imidazoline-1 receptor (I1R) and the mammalian target of rapamycin (mTOR) complex 1

(mTORC1).
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Caption: ImP-I1R-mTORC1 signaling pathway in myeloid cells promoting atherosclerosis.

Experimental Workflow for Clinical Validation
The clinical validation of ImP as a biomarker for atherosclerosis typically follows a multi-stage

workflow, from patient cohort selection to data analysis.
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Caption: Workflow for the clinical validation of ImP as an atherosclerosis biomarker.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Clinical Validation of Imidazole Propionate in
Atherosclerosis: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b084035#clinical-validation-of-imidazolelactic-acid-in-
patient-cohorts]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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